2-Fluoro-2-methyl-1-tetralone

Description

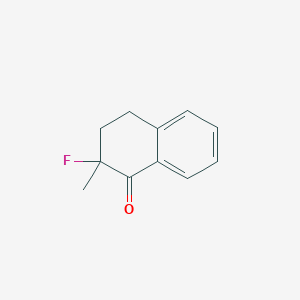

2-Fluoro-2-methyl-1-tetralone is a fluorinated derivative of 1-tetralone, a bicyclic ketone with a partially hydrogenated naphthalene structure. The compound features a fluorine atom and a methyl group at the 2-position of the tetralone scaffold. Its molecular formula is C₁₁H₁₁FO, with a molecular weight of 178.21 g/mol (calculated from 1-tetralone’s molecular weight of 146.19 g/mol plus additions for F and CH₃). The fluorine substituent introduces electron-withdrawing effects, while the methyl group contributes steric bulk, influencing both reactivity and physical properties.

Properties

Molecular Formula |

C11H11FO |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

2-fluoro-2-methyl-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C11H11FO/c1-11(12)7-6-8-4-2-3-5-9(8)10(11)13/h2-5H,6-7H2,1H3 |

InChI Key |

KUHPHKLCWLRLRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1=O)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-2-methyl-1-tetralone has been investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and cancer.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity. The underlying mechanisms involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | KB cells | 5 |

| Control | - | - |

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various pathogens, with specific activity against Staphylococcus aureus.

Table: Antimicrobial Activity

| Compound | Microorganism | Activity (IC50) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 ppm |

| This compound | Escherichia coli | Not active |

Enzyme Inhibition

The compound has been identified as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a critical role in inflammatory responses. Inhibition of MIF tautomerase activity by this compound has implications for treating inflammatory diseases.

Case Study: MIF Inhibition

In vivo studies showed that treatment with this compound reduced inflammatory markers in models of systemic inflammation, suggesting its potential utility in clinical applications for inflammatory conditions .

Comparison with Similar Compounds

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Key Observations:

Chemical Reactivity

- Steric Effects: The methyl group at the 2-position introduces steric hindrance, which may slow reactions requiring access to the carbonyl group (e.g., enolate formation).

- Stability : Fluorine’s electron-withdrawing nature stabilizes adjacent carbocations, influencing acid-catalyzed rearrangements or eliminations.

Analytical Characterization

Chromatographic methods for related compounds (e.g., 1-fluoronaphthalene ) suggest that this compound would exhibit distinct retention times in HPLC or GC due to its polarity and molecular weight. Mass spectrometry would show characteristic fragmentation patterns, including loss of the fluorine atom (m/z = 19) and methyl group (m/z = 15).

Preparation Methods

Selectfluor™-Mediated Direct Fluorination

Electrophilic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) represents a cornerstone approach. A protocol involving 2-methyl-1-tetralone dissolved in methanol at 65°C with Selectfluor™ achieves fluorination at the α-position. The reaction proceeds via an enolate intermediate, with the fluorinating agent acting as both an oxidant and fluorine source.

Key Data:

NFSI-Based Fluorination in Tetrahydrofuran

N-Fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) at -78°C provides an alternative pathway. This method generates a stable enolate intermediate, which reacts with NFSI to yield the fluorinated product.

Optimization Insights:

-

Temperature Control: Maintaining -78°C during enolate formation prevents side reactions.

-

Workup: Quenching with saturated NH₄Cl and extraction with dichloromethane ensures high recovery.

Palladium-Catalyzed Asymmetric Allylation

Enol Carbonate Substrate Preparation

The synthesis of fluorinated allyl enol carbonates is critical for subsequent allylation. A two-step process involves:

-

Enolate Formation: Treatment of 2-fluoro-1-tetralone with lithium hexamethyldisilazide (LiHMDS) at 0°C.

-

Carbonate Installation: Reaction with allyl chloroformate at -78°C to form the enol carbonate intermediate.

Representative Procedure:

Catalytic System and Reaction Conditions

Pd₂(dba)₃ (dba = dibenzylideneacetone) and chiral phosphine-oxazoline ligands ((S)-t-Bu-PHOX) enable enantioselective allylation. The ligand-to-palladium ratio (L/Pd) critically influences yield and enantiomeric excess (ee).

Data Table 1: Ligand Effects on Allylation Performance

| Entry | L/Pd Ratio | Ligand Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 1 : 4 | 1.25 | 93 | 92 |

| 2 | 1.25 : 1 | 6.25 | 98 | 57 |

| 3 | 1 : 1.67 | 3.0 | 91 | 82 |

Data adapted from Table 1 entries 1, 5, and 10.

Optimal Conditions:

-

Solvent: Toluene (0.1 M concentration).

-

Catalyst Loading: 2.5 mol% Pd₂(dba)₃.

Alternative Fluorinated Precursor Routes

Substrate-Dependent Performance

Alternative substrates such as 2-fluoro-6-methoxy-1-tetralone and 2-fluoro-7-methoxy-1-tetralone exhibit variable reactivity under identical Pd-catalyzed conditions. Methoxy substituents enhance electron density, marginally improving ee but requiring adjusted chromatography eluents (e.g., 10% acetone/hexane vs. 10% Et₂O/hexane).

Data Table 2: Substrate Effects on Allylation

| Substrate | Yield (%) | ee (%) | Eluent System |

|---|---|---|---|

| 6-Methoxy derivative | 87 | 92 | 10% acetone/hexane |

| 7-Methoxy derivative | 92 | 94 | 10% Et₂O/hexane |

| Non-fluorinated analog | 84 | 92 | 5% Et₂O/hexane |

Reductive Fluorination Pathways

Hydrogenation of fluorinated precursors over palladium on carbon (Pd/C) at elevated temperatures (80–100°C) offers a complementary route. This method achieves 94% selectivity for 2-fluoro-2-methyl-1-tetralone at 80% conversion, outperforming non-fluorinated analogs.

Comparative Analysis of Synthetic Approaches

Efficiency Metrics

-

Electrophilic Fluorination: Higher atom economy but limited stereocontrol.

-

Pd-Catalyzed Allylation: Superior enantioselectivity (up to 94% ee) with modular ligand tuning.

-

Reductive Methods: Suitable for bulk synthesis but requires high-pressure hydrogenation equipment.

Practical Considerations

-

Cost: Selectfluor™ and chiral ligands increase expenses compared to NFSI or Pd/C-based methods.

-

Scalability: Continuous-flow systems improve throughput for industrial applications but remain underdeveloped for fluorinated tetralones.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Fluoro-2-methyl-1-tetralone to improve yield and purity?

- Methodological Answer : Begin with a one-step synthesis approach using halogenated precursors, as dual halogenation strategies (e.g., fluorine and methyl groups) have been shown to streamline synthesis for structurally similar fluorinated ketones . Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using fractional factorial design to isolate variables affecting yield. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can enhance purity, as demonstrated for 6-Fluoro-2-tetralone derivatives . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Employ a combination of NMR, NMR, and FT-IR spectroscopy. For NMR, focus on the deshielding of protons adjacent to the fluorine atom (e.g., δ ~5.0–6.0 ppm for aromatic protons) and the methyl group’s singlet (~δ 1.3–1.6 ppm). In FT-IR, confirm the ketone carbonyl stretch (~1680–1720 cm) and C-F vibrations (~1100–1250 cm). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 0–6°C, as recommended for structurally related fluorinated tetralones to minimize thermal decomposition and photochemical side reactions . Prior to use, verify purity via melting point analysis (if crystalline) or HPLC. Degradation products can be identified using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. What computational tools can predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Utilize density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the fluorine atom and assess its activating/deactivating effects. Compare results with databases like REAXYS or PISTACHIO to identify analogous reactions. Molecular dynamics simulations can further predict solvent effects on reaction pathways . Validate predictions with small-scale experimental trials under inert atmospheres .

Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated tetralones?

- Methodological Answer : Apply triangulation by cross-referencing data from multiple techniques (e.g., X-ray crystallography for structural confirmation, NMR for fluorine environment analysis). Replicate experiments under standardized conditions (e.g., solvent, concentration) to isolate variables. For conflicting reactivity studies, use kinetic isotope effects or isotopic labeling to trace mechanistic pathways . Publish raw datasets and computational inputs to enable peer validation .

Q. What experimental strategies elucidate the role of the fluorine atom in modulating the compound’s electronic properties?

- Methodological Answer : Conduct Hammett substituent constant () analysis by synthesizing analogs with varying electron-withdrawing/donating groups. Compare reaction rates in electrophilic aromatic substitution (e.g., nitration) using UV-Vis spectroscopy to monitor intermediate formation. Pair with cyclic voltammetry to measure oxidation potentials, correlating fluorine’s electronegativity with redox behavior .

Q. How can researchers design statistically robust experiments to assess the compound’s bioactivity in multidisciplinary studies?

- Methodological Answer : Implement a split-plot design to test bioactivity across multiple concentrations and biological replicates. Use ANOVA with post-hoc Tukey tests to identify significant differences. For dose-response curves, apply nonlinear regression models (e.g., Hill equation) and report confidence intervals. Integrate qualitative data (e.g., microscopy images) with quantitative assays (e.g., IC) for triangulation .

Methodological Notes

- Data Validation : Always cross-check experimental results with computational predictions and historical data from authoritative databases (e.g., CAS Common Chemistry, EPA DSSTox) .

- Contradiction Management : Document all anomalies in lab notebooks with timestamps and environmental conditions (e.g., humidity, temperature). Use Bayesian statistics to weigh conflicting evidence .

- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, ensuring transparency in methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.